Cas no 89938-05-6 (2,4-dichloro-6-(propan-2-yl)pyrimidine)

2,4-Dichloro-6-(propan-2-yl)pyrimidine is a halogenated pyrimidine derivative characterized by its reactive dichloro and isopropyl substituents. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals. Its dichloro groups enable selective nucleophilic substitution reactions, facilitating further functionalization, while the isopropyl moiety enhances steric and electronic properties. The pyrimidine core contributes to its stability and compatibility with diverse reaction conditions. This compound is particularly valued for its role in constructing complex heterocyclic frameworks, making it useful in medicinal chemistry and crop protection research. High purity grades are available to ensure consistent performance in synthetic applications.
2,4-dichloro-6-(propan-2-yl)pyrimidine structure
89938-05-6 structure
Product name:2,4-dichloro-6-(propan-2-yl)pyrimidine
CAS No:89938-05-6
MF:C7H8Cl2N2
MW:191.057819366455
MDL:MFCD18916412
CID:732842
PubChem ID:246012

2,4-dichloro-6-(propan-2-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine,2,4-dichloro-6-(1-methylethyl)-
    • 2,4-dichloro-6-propan-2-ylpyrimidine
    • 2,4-Dichloro-6-(1-methylethyl)pyrimidine (ACI)
    • Pyrimidine, 2,4-dichloro-6-isopropyl- (7CI)
    • 2,4-Dichloro-6-(propan-2-yl)pyrimidine
    • 2,4-Dichloro-6-isopropylpyrimidine
    • NSC 58570
    • 2,4-dichloro-6-(propan-2-yl)pyrimidine
    • MDL: MFCD18916412
    • Inchi: 1S/C7H8Cl2N2/c1-4(2)5-3-6(8)11-7(9)10-5/h3-4H,1-2H3
    • InChI Key: QOPLCURPYPOIIB-UHFFFAOYSA-N
    • SMILES: ClC1N=C(C(C)C)C=C(Cl)N=1

2,4-dichloro-6-(propan-2-yl)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-136140-0.05g
2,4-dichloro-6-(propan-2-yl)pyrimidine
89938-05-6 95%
0.05g
$125.0 2023-02-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS62565-1G
2,4-dichloro-6-(propan-2-yl)pyrimidine
89938-05-6 95%
1g
¥ 1,148.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS62565-500MG
2,4-dichloro-6-(propan-2-yl)pyrimidine
89938-05-6 95%
500MG
¥ 1,056.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS62565-5G
2,4-dichloro-6-(propan-2-yl)pyrimidine
89938-05-6 95%
5g
¥ 4,039.00 2023-04-13
Enamine
EN300-136140-250mg
2,4-dichloro-6-(propan-2-yl)pyrimidine
89938-05-6 95.0%
250mg
$266.0 2023-09-30
A2B Chem LLC
AV61190-5g
2,4-Dichloro-6-isopropylpyrimidine
89938-05-6 98%
5g
$522.00 2024-04-19
Aaron
AR01ACFM-1g
2,4-DICHLORO-6-(PROPAN-2-YL)PYRIMIDINE
89938-05-6 98%
1g
$84.00 2025-02-09
Aaron
AR01ACFM-5g
2,4-DICHLORO-6-(PROPAN-2-YL)PYRIMIDINE
89938-05-6 98%
5g
$390.00 2025-02-09
Enamine
EN300-136140-50mg
2,4-dichloro-6-(propan-2-yl)pyrimidine
89938-05-6 95.0%
50mg
$125.0 2023-09-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1128476-250mg
2,4-Dichloro-6-(propan-2-yl)pyrimidine
89938-05-6 98%
250mg
¥332.00 2024-04-26

2,4-dichloro-6-(propan-2-yl)pyrimidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium chlorate Catalysts: Picolinic acid ,  Ferrous sulfate Solvents: Dimethyl sulfoxide ,  Water ;  10 min, rt; 36 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
Ligand-Accelerated Iron Photocatalysis Enabling Decarboxylative Alkylation of Heteroarenes
Li, Zhenlong; Wang, Xiaofei; Xia, Siqi ; Jin, Jian, Organic Letters, 2019, 21(11), 4259-4265

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium persulfate Catalysts: Silver nitrate Solvents: Dichloromethane ,  Water ;  12 h, rt
Reference
Silver catalysed decarboxylative alkylation and acylation of pyrimidines in aqueous media
Mai, Wen-Peng; Sun, Bin; You, Li-Qin; Yang, Liang-Ru; Mao, Pu; et al, Organic & Biomolecular Chemistry, 2015, 13(9), 2750-2755

2,4-dichloro-6-(propan-2-yl)pyrimidine Raw materials

2,4-dichloro-6-(propan-2-yl)pyrimidine Preparation Products

2,4-dichloro-6-(propan-2-yl)pyrimidine Related Literature

Additional information on 2,4-dichloro-6-(propan-2-yl)pyrimidine

Recent Advances in the Application of 2,4-Dichloro-6-(propan-2-yl)pyrimidine (CAS: 89938-05-6) in Chemical Biology and Pharmaceutical Research

The compound 2,4-dichloro-6-(propan-2-yl)pyrimidine (CAS: 89938-05-6) has recently emerged as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel kinase inhibitors and antimicrobial agents. Recent studies have demonstrated its versatility as a building block for the construction of more complex heterocyclic systems with potential therapeutic applications. The presence of two reactive chlorine atoms at the 2- and 4-positions of the pyrimidine ring enables selective functionalization, making this compound particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 89938-05-6 as a starting material for the development of new Bruton's tyrosine kinase (BTK) inhibitors. The isopropyl group at the 6-position was found to significantly enhance binding affinity through favorable hydrophobic interactions with the target protein. The team reported that derivatives synthesized from this scaffold showed improved selectivity profiles compared to existing BTK inhibitors, with IC50 values in the low nanomolar range against several B-cell lymphoma cell lines.

Another significant application was reported in antimicrobial research, where 2,4-dichloro-6-(propan-2-yl)pyrimidine served as a precursor for novel quorum sensing inhibitors. A research group at the University of Manchester demonstrated in 2024 that structurally modified derivatives could effectively disrupt bacterial communication pathways in Pseudomonas aeruginosa biofilms without inducing bacterial resistance. This approach represents a promising alternative to traditional antibiotics, particularly for treating chronic infections associated with medical implants.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable methods for producing 89938-05-6. A 2023 Green Chemistry publication described a microwave-assisted continuous flow synthesis that reduced reaction times from hours to minutes while improving yield and purity. This technological innovation addresses previous challenges in scaling up production while maintaining cost-effectiveness for pharmaceutical applications.

The compound's potential in agrochemical applications has also been explored. Research published in Pest Management Science (2024) demonstrated that derivatives of 2,4-dichloro-6-(propan-2-yl)pyrimidine exhibit potent herbicidal activity against resistant weed species. The unique substitution pattern was found to interfere with plant amino acid biosynthesis pathways, suggesting potential for development as next-generation herbicides with novel modes of action.

Looking forward, the versatility of 89938-05-6 continues to attract research interest across multiple disciplines. Current investigations are exploring its use in PROTAC (proteolysis targeting chimera) technology for targeted protein degradation, as well as in the development of covalent inhibitors for challenging drug targets. The compound's well-characterized reactivity profile and the commercial availability of various derivatives make it particularly valuable for high-throughput screening and medicinal chemistry optimization campaigns.

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Amadis Chemical Company Limited
(CAS:89938-05-6)2,4-dichloro-6-(propan-2-yl)pyrimidine
A1093594
Purity:99%
Quantity:5g
Price ($):643.0